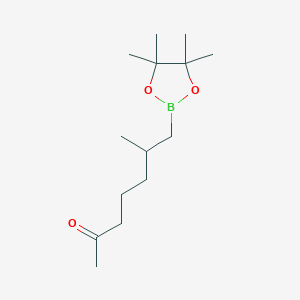
(3-Hydroxy-2-furanyl)phenylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Hydroxy-2-furanyl)phenylmethanone is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a hydroxy group at the 3-position and a phenylmethanone group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-2-furanyl)phenylmethanone typically involves the reaction of 2-oxoaldehydes with aroylacetonitriles under basic conditions. A common method includes a one-pot tandem process that involves Knoevenagel condensation, Michael addition, selective amidation, and Paal-Knorr cyclization . The reaction is carried out in the presence of triethylamine and tert-butyl hydroperoxide, which facilitates the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Hydroxy-2-furanyl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to form an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of (3-oxo-2-furanyl)phenylmethanone.
Reduction: Formation of (3-hydroxy-2-furanyl)phenylmethanol.
Substitution: Formation of various substituted furans depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(3-Hydroxy-2-furanyl)phenylmethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (3-Hydroxy-2-furanyl)phenylmethanone involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenylmethanone moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Hydroxy-2-furanyl)phenylmethanol: Similar structure but with an alcohol group instead of a carbonyl group.
(3-Oxo-2-furanyl)phenylmethanone: Similar structure but with a carbonyl group at the 3-position of the furan ring.
Uniqueness
(3-Hydroxy-2-furanyl)phenylmethanone is unique due to the presence of both a hydroxy group and a phenylmethanone moiety, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound in organic synthesis and medicinal chemistry .
Eigenschaften
CAS-Nummer |
69579-74-4 |
|---|---|
Molekularformel |
C11H8O3 |
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
(3-hydroxyfuran-2-yl)-phenylmethanone |
InChI |
InChI=1S/C11H8O3/c12-9-6-7-14-11(9)10(13)8-4-2-1-3-5-8/h1-7,12H |
InChI-Schlüssel |
RAFAVNTVTXJMAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CO2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide](/img/structure/B14148588.png)
![2,2,3-Triphenyl-1-azabicyclo[1.1.0]butane](/img/structure/B14148591.png)
![2-Hydroxy-2-methyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14148600.png)
![ethyl 6-bromo-2-{[(4,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]methyl}-5-methoxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B14148615.png)

![[7-(Difluoromethyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl](morpholin-4-yl)methanone](/img/structure/B14148641.png)
![6-{(2E)-2-[1-(pyridin-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14148643.png)


![4-amino-5-cyclopropyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14148652.png)



![(6S)-6-(2-methylpropyl)-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14148673.png)
